molecular formula C9H12O4 B1355444 Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate CAS No. 115913-32-1

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

Cat. No.: B1355444
CAS No.: 115913-32-1
M. Wt: 184.19 g/mol
InChI Key: TWMHLEILGHXLSY-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (CAS: 115913-32-1) is a strained bicyclic compound with two ester groups at the 1- and 3-positions. Its unique [1.1.1]pentane scaffold, characterized by three fused cyclopropane-like rings, confers high ring strain (~70 kcal/mol) and structural rigidity . This compound is a cornerstone in medicinal chemistry, serving as a precursor to bioactive bicyclo[1.1.1]pentane (BCP) derivatives. BCP motifs are valued as bioisosteres for tert-butyl, phenyl, and alkynyl groups, offering improved solubility, metabolic stability, and patentability . Industrial-scale synthesis employs photochemical [2+2] cycloaddition of [1.1.1]propellane with diacetyl, followed by haloform oxidation to yield the dicarboxylic acid, which is esterified to the dimethyl derivative .

Properties

IUPAC Name

dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMHLEILGHXLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555699
Record name Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115913-32-1
Record name Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Chemical Synthesis and Reactions

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate serves as a precursor for various chemical reactions, including:

  • Oxidation : This compound can be oxidized to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions convert the ester groups into alcohols, often using lithium aluminum hydride as a reducing agent.
  • Substitution : Nucleophilic substitution can replace the ester groups with other functional groups under basic conditions.

These reactions facilitate the synthesis of diverse derivatives that can be tailored for specific applications in research and industry.

Organic Chemistry

This compound is extensively used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization strategies. For instance, it has been utilized in enantioselective C–H functionalization to create chiral substituted bicyclo[1.1.1]pentanes, which are valuable in asymmetric synthesis .

Medicinal Chemistry

The compound has garnered attention for its potential in drug development. It acts as a bioisostere for phenyl rings in pharmaceuticals, enhancing metabolic stability and reducing hydrolysis issues associated with traditional benzene-containing compounds. For example, research has shown that replacing phenyl rings with bicyclo[1.1.1]pentane motifs can improve the pharmacokinetic profiles of indoleamine-2,3-dioxygenase inhibitors, leading to compounds with excellent potency and selectivity .

Biological Studies

Derivatives of this compound are being investigated for their biological activities, including enzyme inhibition and receptor binding studies. The rigidity of the bicyclic structure allows these compounds to fit into specific binding sites effectively, potentially modulating biological activity .

Material Science

In materials science, this compound is explored for developing new materials such as liquid crystals and molecular rotors due to its unique structural properties that influence material characteristics .

Case Studies

Study Findings
Enantioselective C–H FunctionalizationDemonstrated that highly strained bicyclo[1.1.1]pentanes can undergo direct C–H insertion without losing structural integrity, allowing for the creation of chiral compounds essential in drug discovery .
IDO1 InhibitorsThe replacement of central phenyl rings with bicyclo[1.1.1]pentane motifs led to potent IDO1 inhibitors with favorable pharmacokinetics and reduced amide hydrolysis potential .
Scalable SynthesisA light-enabled scalable reaction between alkyl iodides and propellane has facilitated the production of over 300 functionalized bicyclo[1.1.1]pentanes for medicinal chemistry applications without extensive purification processes .

Mechanism of Action

The mechanism by which dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate exerts its effects involves its unique bicyclic structure, which imparts rigidity and spatial orientation to the molecule. This structure can influence the compound’s interaction with biological targets, such as enzymes and receptors, by fitting into specific binding sites and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

Compound Key Features Applications/Reactivity
Dimethyl BCP-1,3-dicarboxylate High strain (~70 kcal/mol), rigid scaffold, dual ester functionality . Precursor to diols, amines, and fluorinated derivatives via nucleophilic substitutions .
Dibenzyl BCP-1,3-dicarboxylate Bulkier benzyl esters reduce solubility but enhance lipophilicity . Used in peptide coupling and metal-catalyzed cross-coupling reactions .
Diethyl Cyclobutane-1,1-dicarboxylate Lower strain, flexible cyclobutane ring . Less reactive in strain-driven reactions; limited utility in medicinal chemistry.
3-Fluoro-BCP-1-carboxylic Acid Electron-withdrawing fluorine enhances acidity (pKa ~2.5 vs. ~4.1 for parent) . Bioisostere for polar functional groups; improves drug-target interactions .

Fluorinated and Chlorinated Derivatives

Direct fluorination of dimethyl BCP-1,3-dicarboxylate yields penta- and hexafluorinated analogs. Fluorination increases strain energy (up to 35 kcal/mol for hexafluoro derivatives) and introduces stereospecific long-range NMR couplings (e.g., $^4J_{FF}$ = 50–100 Hz) . Chlorination via radical pathways selectively produces mono- to tetrachlorinated derivatives. Tetrachloro-BCP-1,3-dicarboxylic acid exhibits a pKa of 1.07 (vs. 2.78 for parent), attributed to electron-withdrawing effects and increased strain .

Reactivity with Grignard Reagents

Dimethyl BCP-1,3-dicarboxylate reacts efficiently with Grignard reagents (e.g., MeMgBr, PhMgBr) to yield diols (e.g., 2,2'-(BCP-1,3-diyl)bis(propan-2-ol)) in 44–99% yields . EthynylMgBr reactions are less efficient (13% yield), highlighting steric and electronic challenges . In contrast, dibenzyl BCP-1,3-dicarboxylate shows reduced reactivity due to steric hindrance from benzyl groups .

Physical Properties

Property Dimethyl BCP-1,3-dicarboxylate Diethyl Cyclobutane-1,1-dicarboxylate
Molecular Weight (g/mol) 184.19 200.23
Density (g/cm³) 1.369 (predicted) 1.12 (measured)
Boiling Point (°C) 233.8 (predicted) 215–220
Strain Energy (kcal/mol) ~70 <20

Biological Activity

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (DBP) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DBP, including its mechanisms of action, cellular effects, and relevant research findings.

Overview of this compound

  • Chemical Formula : C₉H₁₂O₄
  • Molecular Weight : 184.19 g/mol
  • CAS Number : 115913-32-1
  • Structure : DBP features a bicyclo[1.1.1]pentane core with two ester functional groups at the 1 and 3 positions.

DBP acts as a bioisostere for phenyl rings, which can enhance the solubility and metabolic stability of drug candidates. The compound's rigid structure allows it to interact with various biomolecules, influencing their activity and stability.

Key Mechanisms:

  • Enzyme Interaction : DBP has been shown to act as a substrate for certain carboxylase enzymes, facilitating the formation of carboxylated derivatives.
  • Receptor Binding : It can bind to specific protein receptors, modulating their conformation and function, which is crucial for its role in metabolic pathways.

Cellular Effects

DBP influences various cellular processes, particularly in inflammation and apoptosis:

  • Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation.
  • Gene Expression Alteration : By modulating key signaling molecules, DBP can alter gene expression patterns that affect cellular metabolism.

The biochemical properties of DBP are significant for its application in medicinal chemistry:

PropertyDescription
Hydrophilicity Enhanced solubility compared to traditional phenyl-containing compounds
Metabolic Stability Improved resistance to metabolic degradation
Cellular Localization Localizes to mitochondria and endoplasmic reticulum

Research Findings

Recent studies have highlighted the potential applications of DBP in drug development:

  • Synthesis and Modifications : A scalable synthesis method has been developed for DBP derivatives, allowing for the rapid production of various bioactive compounds from DBP .
  • Medicinal Chemistry Applications : DBP derivatives have been utilized as building blocks in the synthesis of complex organic molecules relevant to drug discovery .
  • Biological Activity Studies : Research indicates that BCP-containing compounds exhibit higher activity and better solubility compared to their non-bicyclic counterparts .

Case Studies

Several case studies demonstrate the biological activity of DBP and its derivatives:

  • Anti-inflammatory Activity : In a study involving immune cells, DBP was found to significantly reduce levels of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : DBP derivatives have shown promise in inhibiting growth in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the established synthetic routes for dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, and how can reaction conditions be optimized for yield?

The compound is synthesized via esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid), which is typically prepared photochemically from 1,3-diacetylbicyclo[1.1.1]pentane using bromine and sodium hydroxide under controlled conditions . Optimization can employ factorial design to test variables like temperature, catalyst loading, and solvent polarity, reducing trial-and-error approaches . Yield improvements may involve quenching reactive intermediates (e.g., [1.1.1]propellane derivatives) to minimize side reactions .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm esterification (e.g., methyl ester peaks at ~3.7 ppm for 1H^1H) and bicyclo[1.1.1]pentane core symmetry .
  • IR : Stretching frequencies for ester carbonyl groups (~1740 cm1^{-1}) and bicyclo C–C vibrations .
  • HPLC/MS : Purity assessment using reverse-phase chromatography coupled with mass spectrometry to detect residual dicarboxylic acid or side products .
    Note: Commercial suppliers often omit analytical data, necessitating in-house validation .

Q. How can the compound’s solubility and stability be evaluated for storage and reaction planning?

Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) is critical for reaction design, as the bicyclo[1.1.1]pentane core confers rigidity and low polarity . Stability studies under varying temperatures and humidity levels (via TGA/DSC) are advised, as ester groups may hydrolyze in acidic/basic conditions . Storage recommendations include inert atmospheres and desiccants to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The strained bicyclo[1.1.1]pentane core enhances reactivity in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest that ring strain lowers activation barriers for oxidative addition, while steric hindrance at the bridgehead positions directs regioselectivity . Experimental validation involves isolating Pd- or Ni-intermediates via X-ray crystallography or in-situ NMR .

Q. How can computational modeling predict the compound’s applications in materials science (e.g., MOFs or polymer additives)?

Quantum mechanical calculations (e.g., COSMO-RS) assess compatibility with polymer matrices by estimating solubility parameters and binding energies . For MOFs, molecular docking simulations predict ligand coordination modes, while experimental validation involves synthesizing BCP-based ligands and analyzing crystallographic data .

Q. What strategies resolve contradictions in reported reactivity or stability data across studies?

Contradictions may arise from impurities (e.g., residual dicarboxylic acid) or divergent synthetic conditions. Systematic replication studies with controlled variables (e.g., reagent purity, moisture levels) are essential. Advanced characterization (e.g., 1H^1H-DOSY NMR) can detect aggregation or solvent effects influencing reactivity .

Methodological Considerations

Q. How are statistical design-of-experiments (DoE) principles applied to optimize this compound synthesis?

Full factorial designs test variables like reaction time, temperature, and catalyst type. Response surface methodology (RSM) identifies optimal conditions, reducing experiments by ~50% compared to one-factor-at-a-time approaches . For example, a central composite design could maximize esterification yield while minimizing hydrolysis .

Q. What protocols ensure reproducibility in synthesizing and handling air- or moisture-sensitive intermediates?

Use Schlenk lines or gloveboxes for intermediates like [1.1.1]propellane derivatives. In-situ monitoring (e.g., FTIR or Raman spectroscopy) tracks reaction progress without exposing intermediates to air . Safety protocols must address acute toxicity risks (e.g., bromine exposure) .

Data Management and Validation

Q. How can chemical software tools enhance data integrity and experimental reproducibility?

Electronic lab notebooks (ELNs) with encryption ensure traceability and prevent data breaches. Quantum chemistry software (e.g., Gaussian, ORCA) predicts reaction outcomes, while cheminformatics platforms (e.g., KNIME) automate data analysis for high-throughput screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
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